molecular formula C7H15Cl2N2O2P B1674421 异环磷酰胺 CAS No. 3778-73-2

异环磷酰胺

货号 B1674421
CAS 编号: 3778-73-2
分子量: 261.08 g/mol
InChI 键: HOMGKSMUEGBAAB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ifosfamide belongs to the group of medicines called alkylating agents. It is used in combination with other medicines to treat cancer of the testicles . It interferes with the growth of cancer cells, which are eventually destroyed . It is also used to treat a number of types of cancer including testicular cancer, soft tissue sarcoma, osteosarcoma, bladder cancer, small cell lung cancer, cervical cancer, and ovarian cancer .


Synthesis Analysis

Ifosfamide is synthesized using propanolamine as a raw material, which reacts with phosphorus oxytrichloride to obtain phosphorus oxychloride. This is then substituted with chlorethamin hydrochlorate to obtain phosphamide. Chloracetyl chloride is added to substitute and obtain an intermediate. The intermediate is then reduced with alkaline hydroxide to obtain the product .


Molecular Structure Analysis

Ifosfamide is a DNA alkylating drug, and has additional immunosuppressant action. It is biologically inactive and in vivo metabolism is necessary to generate the active substance . It works by disrupting the duplication of DNA and the creation of RNA .


Chemical Reactions Analysis

Ifosfamide is metabolized through two metabolic pathways: ring oxidation ("activation") to form the active metabolite, 4-hydroxy-ifosfamide and side-chain oxidation to form the inactive metabolites .


Physical And Chemical Properties Analysis

Physicochemical properties of Ifosfamide suggest that it will occur mainly in the aqueous environment .

科学研究应用

Management of Soft-Tissue and Bone Sarcoma

  • Scientific Field : Oncology
  • Application Summary : Ifosfamide is commonly used to treat patients with soft-tissue and bone sarcoma . Greater efficacy is observed with higher doses that generally require inpatient treatment and may result in significant myelosuppression and renal toxicity .
  • Methods of Application : In the palliative setting, continuous infusional ifosfamide (14 g/m²/14 days) is increasingly employed in an attempt to mitigate toxicity, and for ease of administration as an outpatient regimen .
  • Results : The overall disease control rate (DCR) in soft-tissue sarcoma (STS) was 50% (23 of 46 patients), with a median progression-free survival (PFS) of 3.8 months, and median overall survival (OS) of 13.0 months .

Treatment of Advanced Soft Tissue Sarcomas

  • Scientific Field : Oncology
  • Application Summary : Ifosfamide is the only drug that consistently shows response rates comparable to those of doxorubicin . The lack of cardiotoxicity renders this drug a much more attractive alternative than doxorubicin to be explored at high doses or as part of new drug combinations .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of high doses or as part of new drug combinations .
  • Results : The results or outcomes obtained are not specified in the source .

Treatment of Relapsed Osteosarcoma

  • Scientific Field : Oncology
  • Application Summary : High dose ifosfamide (HD-IFO) is largely used at the time of recurrence in osteosarcoma .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of high doses up to 12–15 g/m² in patients with relapsed osteosarcoma .
  • Results : The results or outcomes obtained are not specified in the source .

Advanced Soft Tissue Sarcomas

  • Scientific Field : Oncology
  • Application Summary : Ifosfamide is used in the treatment of advanced soft tissue sarcomas . It is the only drug that consistently shows response rates comparable to those of doxorubicin . The lack of cardiotoxicity makes this drug a much more attractive alternative than doxorubicin to be explored at high doses or as part of new drug combinations .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of high doses or as part of new drug combinations .
  • Results : The results or outcomes obtained are not specified in the source .

Management of Soft-Tissue and Bone Sarcoma

  • Scientific Field : Oncology
  • Application Summary : Ifosfamide is commonly used to treat patients with soft-tissue and bone sarcoma . Greater efficacy is observed with higher doses that generally require inpatient treatment and may result in significant myelosuppression and renal toxicity .
  • Methods of Application : In the palliative setting, continuous infusional ifosfamide (14 g/m²/14 days) is increasingly employed in an attempt to mitigate toxicity, and for ease of administration as an outpatient regimen .
  • Results : The overall disease control rate (DCR) in soft-tissue sarcoma (STS) was 50% (23 of 46 patients), with a median progression-free survival (PFS) of 3.8 months, and median overall survival (OS) of 13.0 months .

Pharmacology Research

  • Scientific Field : Pharmacology
  • Application Summary : Ifosfamide is used in pharmacology research to understand its metabolism and therapeutic index . The anticipated growing role of ifosfamide in the development of new treatment strategies is also a focus of research .
  • Methods of Application : The specific methods of application are not detailed in the source, but it mentions the use of ifosfamide in patients with locally advanced and/or metastatic soft tissue sarcomas .
  • Results : The results or outcomes obtained are not specified in the source .

Treatment of Acute Lymphoblastic Leukemia (ALL)

  • Scientific Field : Oncology
  • Application Summary : Ifosfamide has been used in the treatment of ALL . There have been cases of pediatric patients with ALL developing methemoglobinemia after receiving ifosfamide .
  • Methods of Application : The specific methods of application are not detailed in the source .
  • Results : The results or outcomes obtained are not specified in the source .

安全和危害

Ifosfamide can pose a health hazard to caregivers. All caregivers should take safety precautions while giving this drug. For 48 hours after this drug is given, the patient’s body fluids can contain the drug . It is toxic if swallowed and causes serious eye irritation . It is also known to have numerous adverse kidney manifestations .

未来方向

There is a need for more effective treatment for patients with high-risk features but also reduced treatment-related toxicity for all patients. Predictive biomarkers are needed to help inform clinicians to de-escalate or add therapy, including immune therapies, and to contribute to future clinical trial designs . Future directions in the treatment of osteosarcoma with a focus on incorporating toxicity reduction, immune therapy, and molecular analysis to provide the most effective and least toxic osteosarcoma therapy .

属性

IUPAC Name

N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMGKSMUEGBAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020760
Record name Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, 1.50e+01 g/L
Record name Ifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism of ifosfamide has not been determined, but appears to be similar to other alkylating agents. Ifosfamide requires biotransformation in the liver by mixed-function oxidases (cytochrome P450 system) before it becomes active. After metabolic activation, active metabolites of ifosfamide alkylate or bind with many intracellular molecular structures, including nucleic acids. The cytotoxic action is primarily through the alkylation of DNA, done by attaching the N-7 position of guanine to its reactive electrophilic groups. The formation of inter and intra strand cross-links in the DNA results in cell death., Mechanism of action: metabolites cause alkylation of DNA. /from table/, Ifosfamide, a structural analog of cyclophosphamide, belongs to the oxazaphosphorine class of antitumor alkylating agents which must be activated by the mixed function oxidase system of the liver. The 4-hydroxy oxazaphosphorines are a reactive species capable of interacting with nucleic acids & cellular materials to cause cell damage & death. The 4-hydroxy metabolite spontaneously liberates acrolein in many sites throughout the body & it is this substance that is responsible for oxazaphosphorine urotoxicity. Both ifosfamide & cyclophosphamide produce cystitis characterized by tissue edema & ulceration followed by sloughing of mucosal epithelial cells, necrosis of smooth muscle fibers & arteries, & culminating in focal hemorrhage. The selective urotoxicity of oxazaphosphorine occurs because the bladder contains a very low concn of thiol cmpds (glutathione, cysteine) which, by virtue of their nucleophilic sulfhydryl groups, are able to react & neutralize many reactive chemicals. Because the metabolic activation of ifosfamide proceeds more slowly than that of cyclophosphamide, doses of ifosfamide are 3-4 times higher than those of cyclophosphamide. This explains the higher incidence of urotoxicity associated with ifosfamide.
Record name Ifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Ifosfamide

Color/Form

Crystals from anhyd ether, White crystalline powder

CAS RN

3778-73-2
Record name Ifosfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3778-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifosfamide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003778732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ifosfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ifosfamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109724
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ifosfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7020760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ifosfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.126
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IFOSFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM20QQM95Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39-41 °C, 39 - 41 °C
Record name Ifosfamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01181
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IFOSFAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ifosfamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ifosfamide
Reactant of Route 2
Ifosfamide
Reactant of Route 3
Reactant of Route 3
Ifosfamide
Reactant of Route 4
Reactant of Route 4
Ifosfamide
Reactant of Route 5
Reactant of Route 5
Ifosfamide
Reactant of Route 6
Reactant of Route 6
Ifosfamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。